5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid is a chemical compound with the molecular formula C₈H₁₂O₄S and a molecular weight of 204.24 g/mol . This compound is primarily used for research purposes and is known for its unique spiro structure, which consists of a hexane ring fused to a spiro center with a methanesulfonyl group and a carboxylic acid group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spiro Center: The initial step involves the formation of the spiro center through a cyclization reaction.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted spirohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activities and signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methanesulfonylspiro[2.3]hexane-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
5-Methanesulfonylspiro[2.3]hexane-6-carboxylic acid: Another positional isomer with the carboxylic acid group at the 6-position.
Uniqueness
5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid is unique due to its specific spiro structure and the position of the methanesulfonyl and carboxylic acid groups. This unique arrangement contributes to its distinct chemical reactivity and potential biological activities .
Eigenschaften
Molekularformel |
C8H12O4S |
---|---|
Molekulargewicht |
204.25 g/mol |
IUPAC-Name |
5-methylsulfonylspiro[2.3]hexane-5-carboxylic acid |
InChI |
InChI=1S/C8H12O4S/c1-13(11,12)8(6(9)10)4-7(5-8)2-3-7/h2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
XWKNIORWYSANPL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1(CC2(C1)CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.